molecular formula C9H6BrFO3 B13601901 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13601901
M. Wt: 261.04 g/mol
InChI Key: FUXZYOWGAJDNRW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a ketone and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a ketone and carboxylic acid group. One common method involves the reaction of 4-bromo-3-fluorobenzene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride, while the carboxylic acid group can be oxidized to form an ester or anhydride.

    Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Substitution: Organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of esters or anhydrides.

    Reduction: Formation of alcohols or reduced ketone derivatives.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ketone and carboxylic acid groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorophenylacetic acid
  • 3-Fluorophenylboronic acid
  • (4-Bromo-3-fluorophenyl)carbamic acid benzyl ester

Uniqueness

3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups and the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H6BrFO3

Molecular Weight

261.04 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrFO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

FUXZYOWGAJDNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)F)Br

Origin of Product

United States

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